

physicochemical characteristics of 3,5-Dibromobenzamide

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Compound of Interest

Compound Name: **3,5-Dibromobenzamide**

Cat. No.: **B063241**

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An In-depth Technical Guide to the Physicochemical Characteristics of **3,5-Dibromobenzamide** For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzamide is a halogenated aromatic amide that serves as a valuable building block in synthetic organic chemistry and drug discovery. The presence of two bromine atoms on the phenyl ring at the meta positions relative to the amide group imparts unique electronic properties and provides reactive sites for further functionalization, particularly through cross-coupling reactions. This document provides a comprehensive overview of the known physicochemical characteristics of **3,5-Dibromobenzamide**, detailed experimental protocols for its analysis, and logical workflows relevant to its synthesis and characterization.

Core Compound Identification

A summary of the fundamental identifiers for **3,5-Dibromobenzamide** is presented below.

Identifier	Value	Reference
IUPAC Name	3,5-dibromobenzamide	[1]
Molecular Formula	C ₇ H ₅ Br ₂ NO	[1] [2]
Molecular Weight	278.93 g/mol	[1] [2]
CAS Number	175205-85-3	[1] [2]
Canonical SMILES	C1=C(C=C(C=C1Br)Br)C(=O) N	[1]
InChIKey	IOFGMNBDIDEBIQ- UHFFFAOYSA-N	[1] [2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.

Tabulated Physicochemical Data

Quantitative data for **3,5-Dibromobenzamide** are summarized in the table below. Where experimental data is not available, this is noted, and values for structurally related compounds are provided for context where applicable.

Property	Value	Reference / Note
Melting Point	Data not available	The related compound, 3,5-Dibromobenzoic acid, has a melting point of 218-220 °C.[3]
Boiling Point	Data not available	---
Exact Mass	278.87174 Da	[1]
Monoisotopic Mass	276.87379 Da	[1]
Topological Polar Surface Area	43.1 Å ²	[1]
Solubility	No quantitative data available	General solubility is expected in organic solvents. The solubility of related compounds like benzoic acid has been studied in solvents such as water, methanol, ethanol, and toluene.[4][5]
pKa	Data not available	---

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the identity and purity of **3,5-Dibromobenzamide**.

Tabulated Spectroscopic Data

Analytical Method	Data Summary and Interpretation	Reference
Mass Spectrometry	The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) due to the presence of ^{79}Br and ^{81}Br isotopes.	[6][7]
FTIR Spectroscopy	Spectra are available.[1] Expected characteristic peaks include: N-H stretching (amide, $\sim 3400\text{-}3200\text{ cm}^{-1}$), C=O stretching (amide I, $\sim 1680\text{-}1650\text{ cm}^{-1}$), N-H bending (amide II, $\sim 1640\text{-}1550\text{ cm}^{-1}$), and C-Br stretching ($\sim 680\text{-}515\text{ cm}^{-1}$).	[8][9][10]
Raman Spectroscopy	FT-Raman spectra are available.	[1][2]
^1H NMR	Experimental data not available. Expected signals would include aromatic protons and two amide protons.	[11]
^{13}C NMR	Experimental data not available. Expected signals would include aromatic carbons (including two C-Br carbons), and a carbonyl carbon.	[12]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe relevant experimental protocols for the synthesis and analysis of **3,5-Dibromobenzamide**.

Proposed Synthesis of 3,5-Dibromobenzamide

While a specific protocol for the synthesis of **3,5-Dibromobenzamide** was not found, a standard and reliable method involves the conversion of 3,5-dibromobenzoic acid. The following protocol is adapted from general procedures for amide synthesis.[\[13\]](#)[\[14\]](#)

Objective: To synthesize **3,5-Dibromobenzamide** from 3,5-dibromobenzoic acid.

Materials:

- 3,5-Dibromobenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Ammonium hydroxide (NH_4OH) solution or ammonia gas
- Ice bath
- Standard glassware for organic synthesis

Procedure:

- Activation of Carboxylic Acid:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM.
 - Add a catalytic amount of dimethylformamide (DMF).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the suspension.

- Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
- Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,5-dibromobenzoyl chloride.
- Amidation:
 - Dissolve the crude 3,5-dibromobenzoyl chloride in an anhydrous solvent like DCM or THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
 - Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by adding water.
 - If a precipitate (the product) forms, collect it by vacuum filtration. Wash the solid with cold water and diethyl ether.
 - If the product remains in the organic layer, separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude **3,5-Dibromobenzamide** by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocol: Infrared Spectroscopy

Objective: To obtain an FTIR spectrum of solid **3,5-Dibromobenzamide** to identify functional groups.

Method: Potassium Bromide (KBr) Pellet Method.[\[10\]](#)

Materials:

- **3,5-Dibromobenzamide** (1-2 mg)
- FTIR-grade Potassium Bromide (KBr) powder (100-200 mg), dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.
- Add the **3,5-Dibromobenzamide** sample to the mortar and grind thoroughly with the KBr until the mixture is homogeneous.
- Transfer the powder mixture to the die of the pellet press.
- Apply pressure (typically 7-10 tons) for several minutes under vacuum to form a transparent or translucent disc.
- Carefully remove the KBr disc from the die and place it in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.

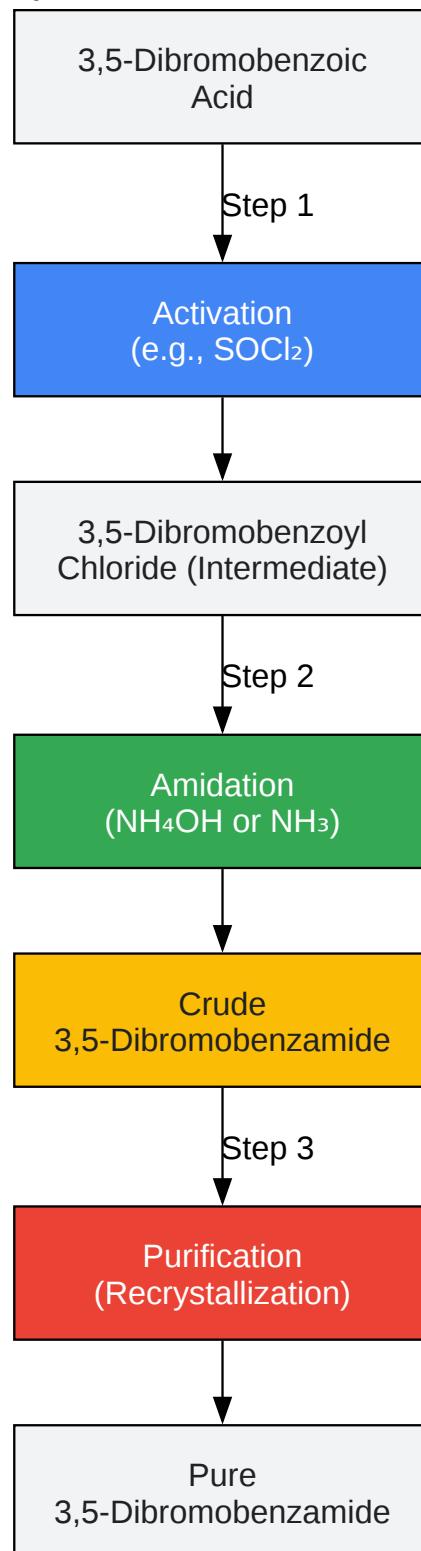
Visualizations: Workflows and Logical Relationships

Diagrams are provided to illustrate key processes related to **3,5-Dibromobenzamide**.

Synthetic Pathway for **3,5-Dibromobenzamide**

The following diagram illustrates a logical workflow for the proposed synthesis of **3,5-Dibromobenzamide** from its corresponding carboxylic acid.

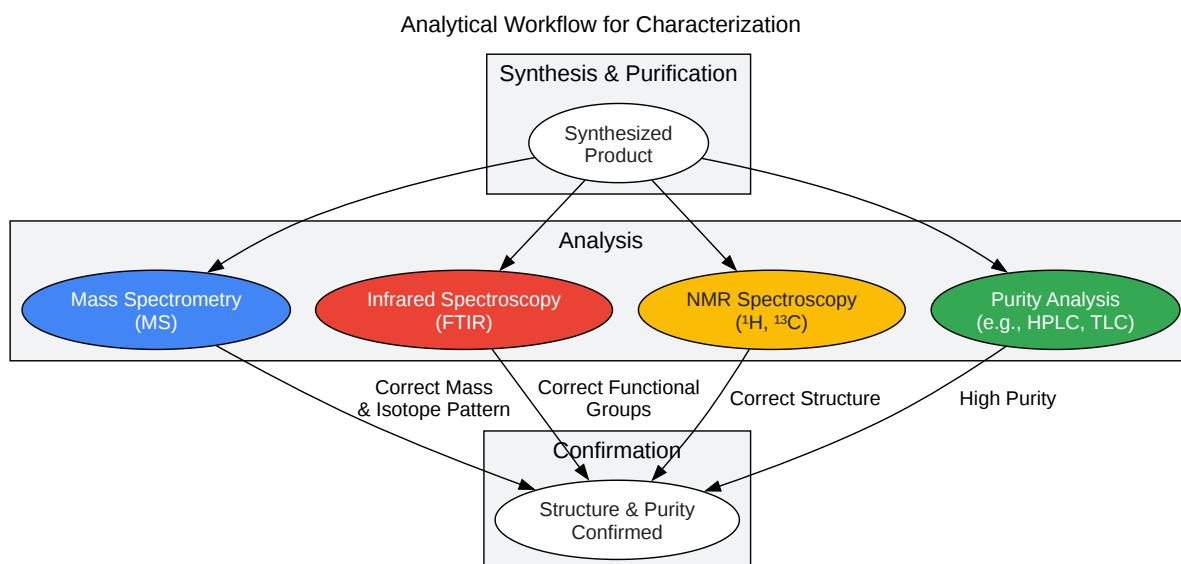
Proposed Synthesis of 3,5-Dibromobenzamide

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A logical workflow for the synthesis of **3,5-Dibromobenzamide**.

Analytical Workflow for Compound Characterization

This diagram outlines a standard workflow for the structural confirmation and purity analysis of a synthesized compound like **3,5-Dibromobenzamide**.



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A standard workflow for the analytical characterization of a synthesized compound.

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